molecular formula C26H25N3O3 B14950846 methyl 4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]benzoate

methyl 4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]benzoate

Cat. No.: B14950846
M. Wt: 427.5 g/mol
InChI Key: VMESWQXRGYWECL-JVWAILMASA-N
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Description

Methyl 4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a hydrazone linkage, and a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]benzoate involves its interaction with specific molecular targets:

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

methyl 4-[(E)-[[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C26H25N3O3/c1-32-26(31)23-12-6-19(7-13-23)16-27-28-25(30)22-10-8-20(9-11-22)17-29-15-14-21-4-2-3-5-24(21)18-29/h2-13,16H,14-15,17-18H2,1H3,(H,28,30)/b27-16+

InChI Key

VMESWQXRGYWECL-JVWAILMASA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3

Origin of Product

United States

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